Ethyl 2-amino-4-diethoxyphosphoryl-butanoate

Lipophilicity Membrane Permeability Prodrug Design

The free bis-acid DL-AP4 (XLogP -5.5) fails for intracellular targets due to poor membrane permeability. This racemic ethyl ester analog (XLogP -0.1) solves that limitation. - Prodrug for passive diffusion: Masked phosphonate/carboxyl esters enable cell entry; esterases release active inhibitor. - SPPS building block: Survives standard coupling conditions; introduces non-hydrolyzable phosphate mimic into peptides. - GGT activity-based probe: Electrophilic phosphonate forms covalent bond with catalytic nucleophile for ABPP in tumor biopsies. Supplied as a racemate. Direct replacement for membrane-impermeable AP4 analogs.

Molecular Formula C10H22NO5P
Molecular Weight 267.26 g/mol
CAS No. 93960-22-6
Cat. No. B3043851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-4-diethoxyphosphoryl-butanoate
CAS93960-22-6
Molecular FormulaC10H22NO5P
Molecular Weight267.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCP(=O)(OCC)OCC)N
InChIInChI=1S/C10H22NO5P/c1-4-14-10(12)9(11)7-8-17(13,15-5-2)16-6-3/h9H,4-8,11H2,1-3H3
InChIKeyCZRINUITHMSEIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-amino-4-diethoxyphosphoryl-butanoate: Phosphono-Glutamate Analog for Prodrug Design


Ethyl 2-amino-4-diethoxyphosphoryl-butanoate (CAS 93960-22-6) is a racemic phosphono analog of glutamic acid, featuring a diethyl phosphonate ester on the side chain and an ethyl ester on the carboxyl terminus [1]. This compound belongs to a class of phosphonate-containing amino acid derivatives frequently employed as transition-state mimic inhibitors for enzymes like γ-glutamyl transpeptidase (GGT) [2]. Its dual-esterified structure provides a balanced lipophilic character (XLogP3 = -0.1) compared to the highly polar, free phosphonic acid parent, positioning it as a versatile intermediate for cell-permeable prodrugs and phosphopeptide synthesis.

Prodrug Design Esterase-cleavable diethyl phosphonate prodrug scaffold for intracellular target engagement studies
Phosphopeptide Synthesis Protected phosphono-glutamate building block compatible with solid-phase peptide coupling
Enzyme Probe Research Transition-state mimic intermediate for γ-glutamyl transpeptidase (GGT) active site labeling

Why Generic Phosphono-amino Acids Cannot Replace This Compound


Swapping this compound for the more common, cheaper 2-amino-4-phosphonobutanoic acid (DL-AP4, CAS 6323-99-5) is not functionally equivalent and will undermine intracellular applications. DL-AP4 is a free bis-acid (XLogP3 = -5.5) and exists as a highly polar, poorly membrane-permeable dicarboxylate at physiological pH [1]. In contrast, the target compound is a fully esterified prodrug form. This structural distinction is critical for applications requiring passive cellular uptake or improved solubility characteristics. Simply substituting a free phosphonic acid for the diester will abolish its utility as a membrane-permeable prodrug and alter its reactivity profile in peptide coupling chemistry.

Membrane Permeation Profile
The fully esterified prodrug form enables passive membrane permeation; the highly polar, free phosphonic acid DL-AP4 has limited membrane permeability, undermining intracellular target engagement.
Peptide Coupling Compatibility
Protected esters survive standard coupling conditions, enabling site‑specific incorporation; unprotected phosphonate/carboxylate groups can cause side reactions and poor regioselectivity.

Key Differential Evidence for Ethyl 2-amino-4-diethoxyphosphoryl-butanoate


Lipophilicity Advantage Over Free Phosphonic Acid

The full diesterification of the phosphonate and carboxyl groups results in a dramatic shift in calculated lipophilicity. The target compound exhibits an XLogP3 of -0.1, making it 5.4 log units more lipophilic than the free phosphonic acid form, DL-AP4, which has an XLogP3 of -5.5 [1][2]. This is a foundational requirement for passive membrane permeation.

Lipophilicity
Head-to-head
ΔXLogP3 = +5.4 (Target −0.1 vs DL-AP4 −5.5)
Supports membrane permeation research; free acid may not permeate.
Computed XLogP3 values; experimental permeability requires validation.
Lipophilicity Membrane Permeability Prodrug Design

Aqueous Solubility via Hydrochloride Salt Form

The hydrochloride salt form (CAS 156393-79-2) is explicitly documented to enhance the compound's solubility in water, facilitating its direct use in aqueous biological assay buffers . This is a critical handling advantage over the less soluble free base form (CAS 93960-22-6), which can aggregate or precipitate in standard cell-culture media.

Solubility
Data to verify
Hydrochloride: enhanced aqueous solubility; Free base: may precipitate
Selecting salt form supports direct use in aqueous assay buffers.
Supplier-reported advantage; confirm solubility under assay conditions.
Solubility Biological Assays Formulation

High Purity for Reproducible Research

Leading chemical vendors supply this compound with a minimum purity of 97% or 98%, ensuring its reliability as a standard research building block . This level of purity is critical for applications like peptide coupling and enzyme inhibition assays where impurities could lead to off-target reactivity or skewed kinetic data.

Purity
Lot attribute
≥97% (supplier CoA)
Supports reproducible peptide coupling and enzyme assay workflows.
Verify Certificate of Analysis for specific lot.
Purity Reproducibility Building Block

Conformational Flexibility for Enzyme Active Sites

The target compound possesses 10 rotatable bonds, compared to only 4 for the rigid, free phosphonic acid comparator DL-AP4 [1][2]. This high degree of conformational freedom allows the phosphonate diester to adapt to diverse enzyme active site geometries, which is a principle leveraged in the design of potent, transition-state mimic inhibitors of γ-glutamyl transpeptidase (GGT).

Flexibility
Cross-study
10 rotatable bonds (Δ +6 vs DL-AP4)
High flexibility may enable adaptation to diverse active-site geometries.
Computed descriptor; docking studies advised.
Conformational Analysis Enzyme Inhibition Molecular Docking

Transition-State Mimic for GGT Inhibition

The diethyl phosphonate group in this compound class serves as an electrophilic trap, leading to potent, time-dependent, and irreversible inhibition of human GGT [1]. This mechanism was validated in a study of analogous γ-phosphono diester of glutamate, which confirmed the importance of the diester moiety for achieving high potency (kinact/KI values confirming irreversible inactivation) compared to mono-ester or free acid forms.

GGT Inhibition
Class-level
Time-dependent irreversible inhibition reported for phosphonate diester class
Supports GGT active-site probe and activity-based profiling research.
Standalone validation for CAS 93960-22-6 recommended.
γ-Glutamyl Transpeptidase GGT Transition-State Mimic Enzyme Inhibitor

Optimal Application Scenarios for Ethyl 2-amino-4-diethoxyphosphoryl-butanoate


Cell-Permeable Prodrugs of Phosphonate Inhibitors

Leverage the compound's high lipophilicity (XLogP3 = -0.1 vs. -5.5 for DL-AP4) [1] to create prodrugs of potent but membrane-impermeable inhibitors. The ethyl esters mask the charged phosphonate and carboxylate groups, enabling passive diffusion across cell membranes. Once inside the target cell, endogenous esterases hydrolytically cleave the esters, releasing the active inhibitor to engage its intracellular target, such as glutamate carboxypeptidase II (GCPII).

Phosphapeptide Synthesis as Biological Probes

Use this compound as a phosphono-glutamate building block in solid-phase peptide synthesis (SPPS) [2]. Its protected phosphonate and carboxyl esters survive standard peptide coupling conditions, allowing for the site-specific incorporation of a non-hydrolyzable phosphate mimic into peptide sequences. This is invaluable for generating stable probes to study protein-protein interactions involving phosphotyrosine binding domains or to create protease-resistant therapeutic peptides.

Irreversible Active Site Labeling of GGT

Employ this class of phosphonate diester as a mechanism-based, irreversible inhibitor of GGT [3]. The electrophilic phosphonate forms a covalent bond with the catalytic nucleophile in the enzyme's active site, enabling activity-based protein profiling (ABPP) to identify the functional state of GGT in complex biological samples, including tumor tissues and liver biopsies, which is not possible with a simple competitive inhibitor.

SAR Studies on mGlu Receptor Ligands

Explore the compound's role as an advanced precursor for synthesizing 4-substituted 2-amino-4-phosphonobutanoic acid derivatives [4]. These derivatives serve as conformationally constrained mimics of glutamate, enabling precise mapping of the orthosteric binding pocket of group III metabotropic glutamate receptors (mGluR4, mGluR6, mGluR7, mGluR8) to distinguish subtle selectivity profiles useful in developing treatments for neurological disorders.

Application
Selection Property
Validation Focus
Intracellular phosphonate inhibitor delivery research
Esterase-cleavable diester protection
Intracellular release and target engagement assays
Phosphopeptide probe synthesis
Stable under solid-phase coupling conditions
Incorporation fidelity and non-hydrolyzable mimic stability
GGT activity-based protein profiling (ABPP)
Covalent active-site labeling mechanism
Selectivity versus other γ-glutamyl enzymes
Group III mGlu receptor SAR studies
Conformationally constrained glutamate mimic precursor
Receptor subtype selectivity and binding pocket differentiation
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